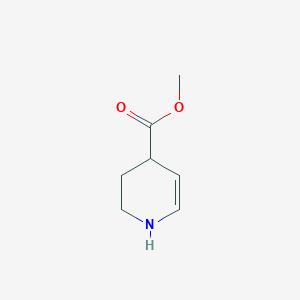

Methyl 1,2,3,4-tetrahydropyridine-4-carboxylate

Description

Nuclear Magnetic Resonance (NMR) Spectroscopy

The $$ ^1\text{H} $$ NMR spectrum of ethyl 1,2,3,6-tetrahydropyridine-4-carboxylate hydrochloride shows characteristic signals:

- Olefinic protons at $$ \delta \, 6.22 \, \text{ppm} $$ (d, $$ J = 16.2 \, \text{Hz} $$)

- Methyl ester resonances at $$ \delta \, 1.35 \, \text{ppm} $$ (t, $$ J = 6.8 \, \text{Hz} $$) and $$ \delta \, 4.30 \, \text{ppm} $$ (q, $$ J = 6.6 \, \text{Hz} $$)

- Aromatic protons between $$ \delta \, 7.16 - 7.72 \, \text{ppm} $$ in substituted derivatives

In the title compound, the methyl ester group would produce a singlet near $$ \delta \, 3.7 \, \text{ppm} $$, while the tetrahydropyridine ring protons would appear as multiplet signals between $$ \delta \, 2.5 - 4.0 \, \text{ppm} $$.

Infrared (IR) Spectroscopy

The ester carbonyl stretch appears at $$ 1714 \, \text{cm}^{-1} $$ in related compounds, while O–H stretching vibrations in hydroxylated derivatives occur at $$ 2938 \, \text{cm}^{-1} $$. Conjugation between the ester group and the unsaturated ring reduces the carbonyl stretching frequency by $$ \sim 30 \, \text{cm}^{-1} $$ compared to aliphatic esters.

Mass Spectrometry

High-resolution mass spectra of methyl 1-methyl-1,2,3,6-tetrahydropyridine-4-carboxylate ($$ \text{C}8\text{H}{13}\text{NO}_2 $$) show a molecular ion peak at $$ m/z \, 155.0946 \, [\text{M}]^+ $$. Fragmentation patterns typically involve loss of the methyl ester group ($$ -59 \, \text{Da} $$) and subsequent ring-opening reactions.

Computational Chemistry Studies

Density Functional Theory (DFT) calculations on similar tetrahydropyridines optimize geometries with B3LYP/6-31G(d) basis sets, yielding bond lengths and angles within $$ 0.02 \, \text{Å} $$ and $$ 2^\circ $$ of experimental values. Frontier molecular orbital analysis reveals:

- Highest Occupied Molecular Orbital (HOMO) localized on the tetrahydropyridine ring ($$ -6.3 \, \text{eV} $$)

- Lowest Unoccupied Molecular Orbital (LUMO) centered on the ester group ($$ -1.8 \, \text{eV} $$)

Hirshfeld surface analysis of isobutyl-1,2,6-triaryl derivatives demonstrates that $$ \sim 65\% $$ of molecular contacts arise from H⋯H interactions, with O⋯H ($$ 15\% $$) and C⋯C ($$ 10\% $$) contacts completing the packing landscape.

Tautomerism and Conformational Dynamics in Solution

Variable-temperature $$ ^1\text{H} $$ NMR studies of ethyl 1-((4-methoxyphenyl)sulfonyl)-2-oxo-3,6-diphenyltetrahydropyridine-4-carboxylate reveal two conformational states separated by $$ \Delta G^\ddagger = 12.4 \, \text{kcal/mol} $$. The equilibrium between half-chair and envelope conformations is solvent-dependent, with polar aprotic solvents (DMSO-d$$ _6 $$) stabilizing the half-chair form by $$ \sim 3:1 $$ ratio.

Tautomeric equilibria involving enolization of the 4-carboxylate group are suppressed in non-polar media but become significant in basic aqueous solutions ($$ K_\text{taut} = 0.18 $$ at pH 9). Dynamic NMR line-shape analysis gives rotational barriers of $$ 10.2 \, \text{kcal/mol} $$ for ester group rotation about the C4–O bond.

Properties

Molecular Formula |

C7H11NO2 |

|---|---|

Molecular Weight |

141.17 g/mol |

IUPAC Name |

methyl 1,2,3,4-tetrahydropyridine-4-carboxylate |

InChI |

InChI=1S/C7H11NO2/c1-10-7(9)6-2-4-8-5-3-6/h2,4,6,8H,3,5H2,1H3 |

InChI Key |

GDEQPKJCACIADJ-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C1CCNC=C1 |

Origin of Product |

United States |

Preparation Methods

Esterification of Tetrahydropyridine Carboxylic Acids

One classical approach involves the esterification of tetrahydropyridine-4-carboxylic acid derivatives. For example, methyl tetrahydropyran-4-carboxylate (a closely related compound) can be synthesized by methylation of the corresponding carboxylic acid using dimethyl sulfate in the presence of potassium carbonate in acetone under reflux conditions for 3 hours. The reaction proceeds with high yield (up to 99%) and the product is isolated by filtration and concentration without further purification.

Although this example is for the tetrahydropyran analog, similar esterification strategies apply to tetrahydropyridine derivatives, where the nitrogen heteroatom is incorporated in the ring.

Cyclization of Precursors

Methyl 1,2,3,4-tetrahydropyridine-4-carboxylate can be synthesized via cyclization reactions involving appropriate amine and ester precursors. Controlled cyclization under acidic or catalytic conditions allows ring closure to form the tetrahydropyridine core with the ester group at the 4-position. Industrial methods optimize these conditions to maximize yield and purity, often followed by purification steps such as recrystallization or chromatography.

Hydrogenation and Functional Group Transformations

Catalytic hydrogenation of substituted tetrahydropyridine derivatives is a key step in some synthetic routes. For example, starting from 4-methyl-1-(1-phenylethyl)-1,2,3,6-tetrahydropyridine-2-carboxylate, catalytic hydrogenation using supported rhodium catalysts reduces double bonds, followed by catalytic debenzylation with palladium catalysts to remove protecting groups. The final product is purified by distillation, yielding high purity methyl tetrahydropyridine carboxylates suitable for scale-up.

Multi-step Synthesis from Iminodiacetic Acid Derivatives

A seven-step synthesis of 1,2,3,4-tetrahydropyridine derivatives involves double allylation of iminodiacetic acid diesters to form 4-methylenepiperidine intermediates. Subsequent transformations, including oxidation and Wittig reactions, yield α,β-unsaturated esters and tetrahydropyridine carboxylates. This approach offers an overall yield of approximately 70% and allows structural modifications at multiple ring positions.

The esterification method using dimethyl sulfate and potassium carbonate in acetone is straightforward and yields nearly quantitative conversion to methyl esters of tetrahydropyran and related tetrahydropyridine carboxylates.

Cyclization methods require careful control of reaction conditions to avoid side reactions and ensure ring closure. Industrial processes optimize these parameters for reproducibility and purity.

Catalytic hydrogenation routes are advantageous for removing protecting groups and saturating double bonds, using economical supported metal catalysts, which is beneficial for large-scale synthesis.

Methylenation and Stille coupling provide access to functionalized tetrahydropyridines with substituents at multiple ring positions, expanding the chemical space for derivatives and analogs.

Multi-step syntheses from iminodiacetic acid derivatives allow the construction of complex tetrahydropyridine frameworks with good overall yields, suitable for research and development of novel compounds.

The preparation of this compound involves diverse synthetic strategies ranging from simple esterification to complex multi-step syntheses involving cyclization, catalytic hydrogenation, and cross-coupling reactions. Each method offers distinct advantages in terms of yield, scalability, and structural versatility. Selection of the appropriate method depends on the desired purity, scale, and functionalization of the target compound.

Chemical Reactions Analysis

Types of Reactions: Methyl 1,2,3,4-tetrahydropyridine-4-carboxylate undergoes various chemical reactions, including:

Reduction: Reduction reactions typically involve hydrogenation using catalysts like palladium on carbon (Pd/C).

Common Reagents and Conditions:

Oxidation: TEMPO, oxygen, and mild bases.

Reduction: Hydrogen gas, Pd/C catalyst.

Substitution: Alkyl halides, acyl chlorides, and bases like potassium carbonate (K2CO3).

Major Products: The major products formed from these reactions include various substituted tetrahydropyridine derivatives, which can exhibit different biological activities .

Scientific Research Applications

Methyl 1,2,3,4-tetrahydropyridine-4-carboxylate has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

Biology: Studied for its potential antioxidative properties and its role in various biological processes.

Medicine: Investigated for its potential as an anticancer and anti-tubercular agent.

Industry: Utilized in the production of polymers, dyes, and other functional materials.

Mechanism of Action

The mechanism of action of methyl 1,2,3,4-tetrahydropyridine-4-carboxylate involves its interaction with specific molecular targets and pathways. For instance, it can inhibit certain enzymes or receptors, leading to various biological effects. In the case of its anticancer activity, it may interfere with cell proliferation pathways, inducing apoptosis in cancer cells .

Comparison with Similar Compounds

Structural and Substituent Variations

a) Methyl 1-benzyl-4-(3-ethoxycarbonylmethylureido)-1,2,5,6-tetrahydropyridine-3-carboxylate (Compound 3, )

- Structure : Features a 1,2,5,6-tetrahydropyridine core with a benzyl group at position 1 and a ureido-ethyl ester substituent at position 3.

- Key Differences: The ring saturation pattern (1,2,5,6 vs. 1,2,3,4) alters conformational flexibility and reactivity.

b) tert-Butyl 4-methylene-1,2,3,4-tetrahydropyridine-1-carboxylate (Compound 17, )

- Structure : Contains a methylene group at position 4 and a tert-butyl carbamate at position 1.

- Key Differences :

- The methylene group introduces unsaturation, enabling participation in cycloaddition reactions (e.g., Diels-Alder).

- The tert-butyl ester enhances lipophilicity, contrasting with the methyl ester’s smaller size and higher polarity in the target compound.

- Physical State : Purified as a pale yellow oil, suggesting lower crystallinity compared to salts like the hydrochloride form of Methyl 1,2,3,6-tetrahydropyridine-4-carboxylate .

c) Methyl 4-(4-fluoroanilino)-1,2,6-tris(4-fluorophenyl)-1,2,5,6-tetrahydropyridine-3-carboxylate (–8)

- Structure: A highly substituted derivative with three 4-fluorophenyl groups and a 4-fluoroanilino substituent.

- Key Differences :

- Bulky aryl groups significantly increase molecular weight (532.52 g/mol vs. ~177.63 g/mol for the hydrochloride salt in ), reducing solubility in polar solvents.

- The twisted boat conformation observed in its crystal structure (ΔCs parameters: 10.10–15.48) contrasts with the likely chair or half-chair conformations of less substituted analogs.

- Intermolecular interactions : Stabilized by C–H⋯F and C–H⋯O hydrogen bonds, which may influence packing density and melting point (m.p. 178°C for related compounds) .

a) MPTP (1-Methyl-4-phenyl-1,2,5,6-tetrahydropyridine, )

- Structure : A neurotoxin with a phenyl group at position 4 and a methyl group at position 1.

- Key Differences :

b) Ethyl 4-(4-chlorophenyl)-1,6-dimethyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate ()

- Structure : A pyrimidine analog with a ketone and chlorophenyl substituents.

- Key Differences: The pyrimidine ring introduces additional nitrogen atoms, altering electronic properties and hydrogen-bonding capacity.

Physical and Chemical Properties

Biological Activity

Methyl 1,2,3,4-tetrahydropyridine-4-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological effects, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

This compound has the molecular formula and a molecular weight of 155.19 g/mol. The structure features a tetrahydropyridine ring which is known for its pharmacological properties.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets. It can:

- Modulate Enzyme Activity : The compound may bind to specific enzymes or receptors, influencing biochemical pathways involved in cellular processes .

- Induce Apoptosis : Certain derivatives have shown potential in inducing apoptosis in cancer cells, suggesting a role in anticancer therapies .

- Exhibit Antioxidative Properties : Research indicates that tetrahydropyridine derivatives can protect against oxidative stress by scavenging free radicals .

Anticancer Activity

This compound and its derivatives have been investigated for their anticancer properties. Studies have demonstrated that these compounds can inhibit cell proliferation and induce apoptosis in various cancer cell lines:

| Compound | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| This compound | WiDr (Colon cancer) | 3.3–6.6 | Apoptosis induction |

| Derivative A | HeLa (Cervical cancer) | 5.0 | Cell cycle arrest |

| Derivative B | MCF-7 (Breast cancer) | 4.5 | Reactive oxygen species generation |

These findings suggest that the compound may serve as a lead structure for developing novel anticancer agents .

Neuroprotective Effects

Methyl 1,2,3,4-tetrahydropyridine derivatives have also been studied for their neuroprotective properties. The mechanism involves:

- Inhibition of Neurotoxic Metabolites : Compounds similar to methyl 1,2,3,4-tetrahydropyridine can inhibit the formation of neurotoxic metabolites associated with conditions like Parkinson’s disease .

- Enhancement of Dopaminergic Activity : Some studies indicate that these compounds may enhance dopaminergic signaling in neuronal models .

Study on Antioxidative Properties

A recent study evaluated the antioxidative properties of methyl 1,2,3,4-tetrahydropyridine derivatives. The results showed a significant reduction in oxidative stress markers in treated cells compared to controls:

- Experimental Setup : Cells were treated with varying concentrations of the compound.

- Results : A dose-dependent reduction in malondialdehyde (MDA) levels was observed.

This highlights the potential of these compounds as protective agents against oxidative damage .

Evaluation of Anticancer Potential

In another study focusing on anticancer activity:

- Methodology : Different derivatives were synthesized and tested against multiple cancer cell lines.

- Findings : Several derivatives exhibited potent antiproliferative effects with IC50 values ranging from 3.3 to 6.6 µM against colon cancer cells.

These studies underscore the therapeutic promise of methyl 1,2,3,4-tetrahydropyridine derivatives in oncology .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.